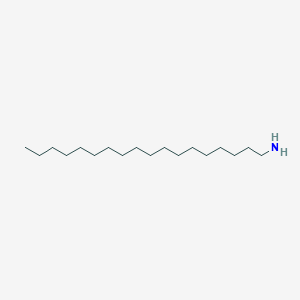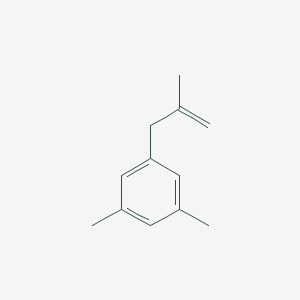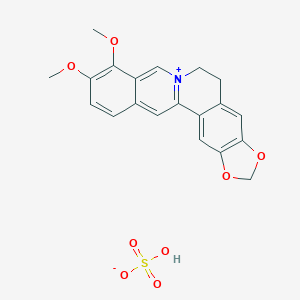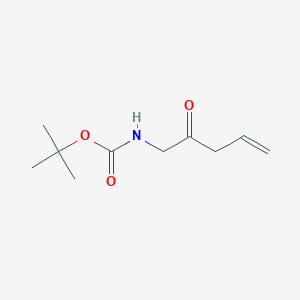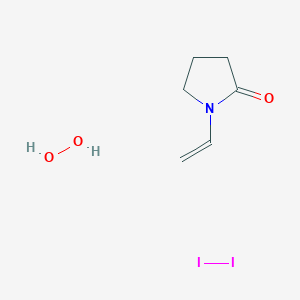
Perimed
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Perimed is a scientific research tool that is widely used in the field of biomedical research. It is a non-invasive method that allows for the measurement of blood flow in tissues and organs. The purpose of
Mécanisme D'action
Perimed works by measuring the absorption of light by hemoglobin in the blood. When light is shone on tissue, it is absorbed by hemoglobin, which causes a change in the color of the tissue. This change in color is then measured by Perimed, which allows for the calculation of blood flow in the tissue.
Effets Biochimiques Et Physiologiques
Perimed has several biochemical and physiological effects on the body. It can be used to measure blood flow in tissues and organs, which can provide valuable information about the function of these structures. It can also be used to study the effects of drugs and other treatments on blood flow.
Avantages Et Limitations Des Expériences En Laboratoire
Perimed has several advantages for lab experiments. It is a non-invasive method that does not require the use of radioactive tracers or other potentially harmful substances. It is also relatively easy to use and can provide rapid results. However, Perimed has some limitations, including the fact that it can only measure blood flow in tissues that are close to the surface of the skin.
Orientations Futures
There are several future directions for the use of Perimed in scientific research. One area of interest is the use of Perimed to study the effects of exercise on blood flow in tissues and organs. Another area of interest is the use of Perimed to study the effects of drugs and other treatments on blood flow in cancerous tissues. Additionally, there is potential for the development of new technologies that could improve the accuracy and precision of Perimed measurements.
Conclusion
Perimed is a valuable scientific research tool that is widely used in the study of vascular diseases, cancer, wound healing, and tissue engineering. It is a non-invasive method that measures blood flow in tissues and organs and has several advantages for lab experiments. While there are some limitations to the use of Perimed, there are also several future directions for its use in scientific research.
Méthodes De Synthèse
Perimed is synthesized using a combination of chemical and physical processes. The primary chemical used in the synthesis process is sodium iodide. The physical process involves the use of a laser to excite the sodium iodide, which then emits light at a specific wavelength. This light is then used to measure blood flow in tissues and organs.
Applications De Recherche Scientifique
Perimed is used in a wide range of scientific research applications. It is commonly used in the study of vascular diseases, such as atherosclerosis, hypertension, and diabetes. It is also used in the study of cancer, wound healing, and tissue engineering.
Propriétés
Numéro CAS |
113813-79-9 |
|---|---|
Nom du produit |
Perimed |
Formule moléculaire |
C6H11I2NO3 |
Poids moléculaire |
398.97 g/mol |
Nom IUPAC |
1-ethenylpyrrolidin-2-one;hydrogen peroxide;molecular iodine |
InChI |
InChI=1S/C6H9NO.I2.H2O2/c1-2-7-5-3-4-6(7)8;2*1-2/h2H,1,3-5H2;;1-2H |
Clé InChI |
ZAUYNCUCMJDAHW-UHFFFAOYSA-N |
SMILES |
C=CN1CCCC1=O.OO.II |
SMILES canonique |
C=CN1CCCC1=O.OO.II |
Synonymes |
Perimed |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




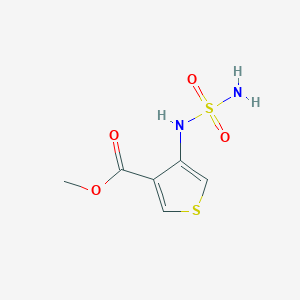
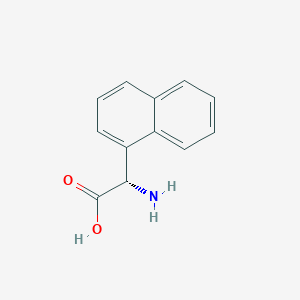
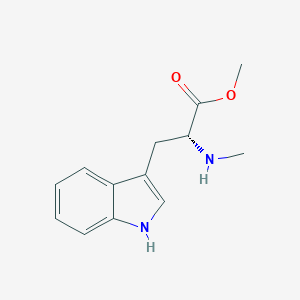




![(2S)-N-[(2R)-1-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-amino-3-(4-chlorophenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-1-oxopropan-2-yl]-1-[(2S)-2-[[(2S)-2-[[(2R)-2-amino-6-(carbamoylamino)hexanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carboxamide](/img/structure/B49994.png)

